
(Methanetellurinyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Methanetellurinyl)methane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a methane molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Methanetellurinyl)methane typically involves the reaction of tellurium tetrachloride with a suitable methane derivative under controlled conditions. One common method is the reaction of tellurium tetrachloride with methyl lithium, which results in the formation of this compound along with lithium chloride as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process generally includes steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: (Methanetellurinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state tellurium compounds.
Substitution: The tellurium atom in this compound can be substituted with other atoms or groups, leading to the formation of new organotellurium compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
Aplicaciones Científicas De Investigación
(Methanetellurinyl)methane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: this compound is used in the production of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (Methanetellurinyl)methane involves its interaction with molecular targets through the tellurium atom. The compound can form bonds with various biomolecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the tellurium atom plays a crucial role in mediating these interactions.
Comparación Con Compuestos Similares
Dimethyltelluride: Another organotellurium compound with two methyl groups bonded to tellurium.
Tellurium Tetrachloride: A precursor used in the synthesis of various organotellurium compounds.
Tellurium Dioxide: An oxidation product of (Methanetellurinyl)methane.
Uniqueness: this compound is unique due to its specific structure and reactivity. Unlike dimethyltelluride, which has two methyl groups, this compound has only one, leading to different chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
114439-85-9 |
|---|---|
Fórmula molecular |
C2H6OTe |
Peso molecular |
173.7 g/mol |
Nombre IUPAC |
methyltellurinylmethane |
InChI |
InChI=1S/C2H6OTe/c1-4(2)3/h1-2H3 |
Clave InChI |
LYLSNRNGMCYFSX-UHFFFAOYSA-N |
SMILES canónico |
C[Te](=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)


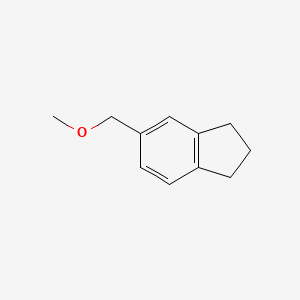
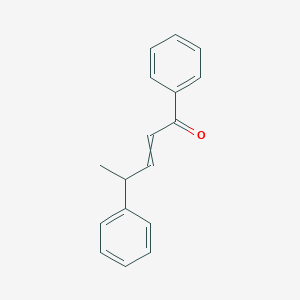
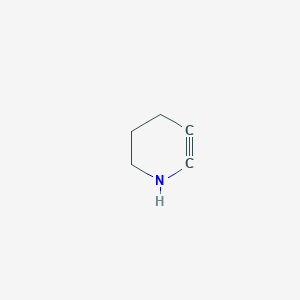
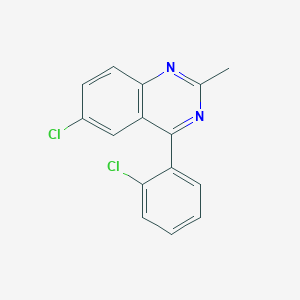

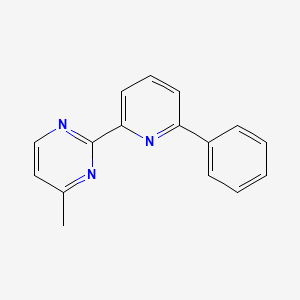
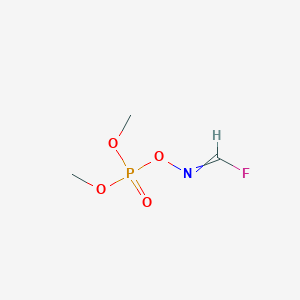
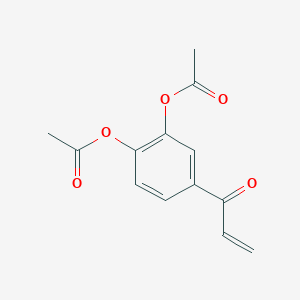
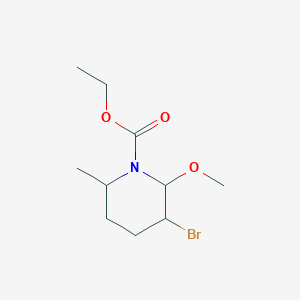
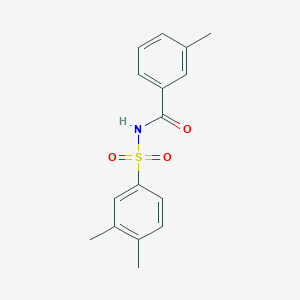
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
